Ethyl 2-(4-cyano-3-methoxyphenyl)acetate
Description
Ethyl 2-(4-cyano-3-methoxyphenyl)acetate is an organic ester characterized by a phenyl ring substituted with a cyano group (-CN) at the para position (C4) and a methoxy group (-OCH₃) at the meta position (C3). The acetate moiety (-OAc) is linked to the phenyl ring via a methylene bridge (CH₂).
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(4-cyano-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)7-9-4-5-10(8-13)11(6-9)15-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
JZDQGUMBHPMRHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key Insights :
- Cyano vs. Hydroxy Groups: Replacing -OH (as in ) with -CN eliminates hydrogen-bond donor capacity, reducing solubility in aqueous media but improving metabolic stability.
Heterocyclic vs. Phenyl Backbones

Key Insights :
- Benzofuran-based esters (e.g., ) exhibit stronger π-π stacking (center-to-center distance: 3.814 Å) due to planar heterocyclic systems, whereas phenyl acetates rely on weaker C-H···O interactions.
- Imidazole derivatives (e.g., ) demonstrate higher polarity and bioactivity in drug discovery contexts, contrasting with the target compound’s simpler phenyl backbone.
Ester Group Variations
Key Insights :
- β-Keto esters (e.g., ) exhibit enhanced reactivity in Claisen condensations, unlike the target compound’s non-keto acetate group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

